

Pinacolone: A Comprehensive Technical Guide to Synthesis and Applications

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Compound of Interest

Compound Name: Pinacol

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Pinacolone, or 3,3-dimethyl-2-butanone, is a versatile ketone with significant applications across various sectors of the chemical industry, from pharmaceuticals and agrochemicals to its use as a specialized solvent and synthetic intermediate.^{[1][2]} This technical guide provides an in-depth overview of the synthesis of **pinacolone**, detailing various methodologies, and explores its critical role as a building block in the development of commercially important molecules.

Physical and Chemical Properties of Pinacolone

Pinacolone is a colorless liquid characterized by a distinct peppermint or camphor-like odor.^[1]^[3] Its physical and chemical properties are summarized in the table below, providing essential data for its handling and use in various applications.

Property	Value	References
Molecular Formula	C ₆ H ₁₂ O	[1]
Molar Mass	100.161 g·mol ⁻¹	[1]
Appearance	Colorless liquid	[1]
Odor	Peppermint or camphor-like	[1][3]
Density	0.801 g/cm ³	[1]
Melting Point	-52.5 °C	[3]
Boiling Point	103-106 °C	[1]
Flash Point	23 °C	[3]
Solubility in water	2.44 g/100 mL at 15 °C	[3]
Solubility in organic solvents	Soluble in ethanol, ether, and acetone	[3]
Refractive Index	1.3952 - 1.3960 at 20 °C	[3]

Synthesis of Pinacolone: A Comparative Overview

The synthesis of **pinacolone** can be achieved through several routes, each with its own set of advantages and disadvantages. The choice of a particular method often depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations.

The Pinacol Rearrangement: A Classic Approach

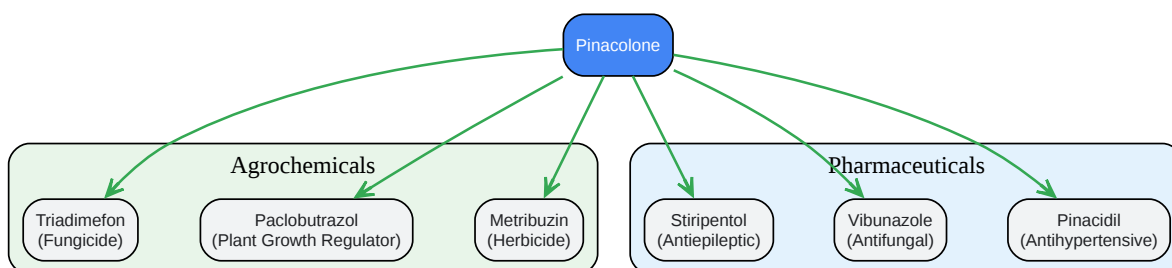
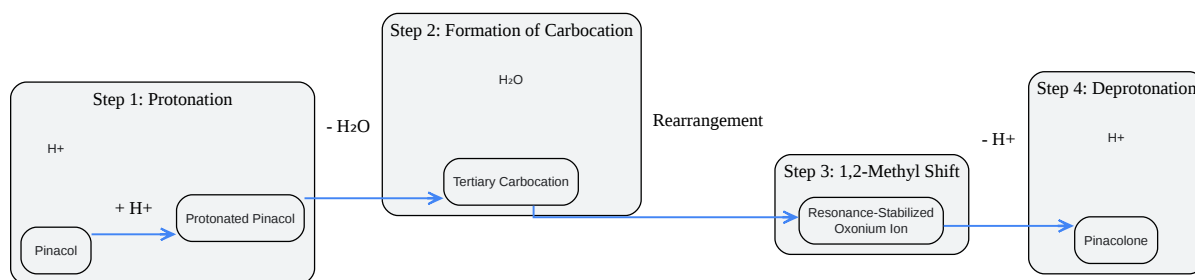
The most well-known laboratory synthesis of **pinacolone** is the **pinacol** rearrangement, a classic organic reaction that involves the acid-catalyzed rearrangement of a 1,2-diol (vicinal diol).[4][5] This reaction, first described by Wilhelm Rudolph Fittig in 1860, proceeds through the formation of a carbocation intermediate, followed by a 1,2-methyl shift.[4]

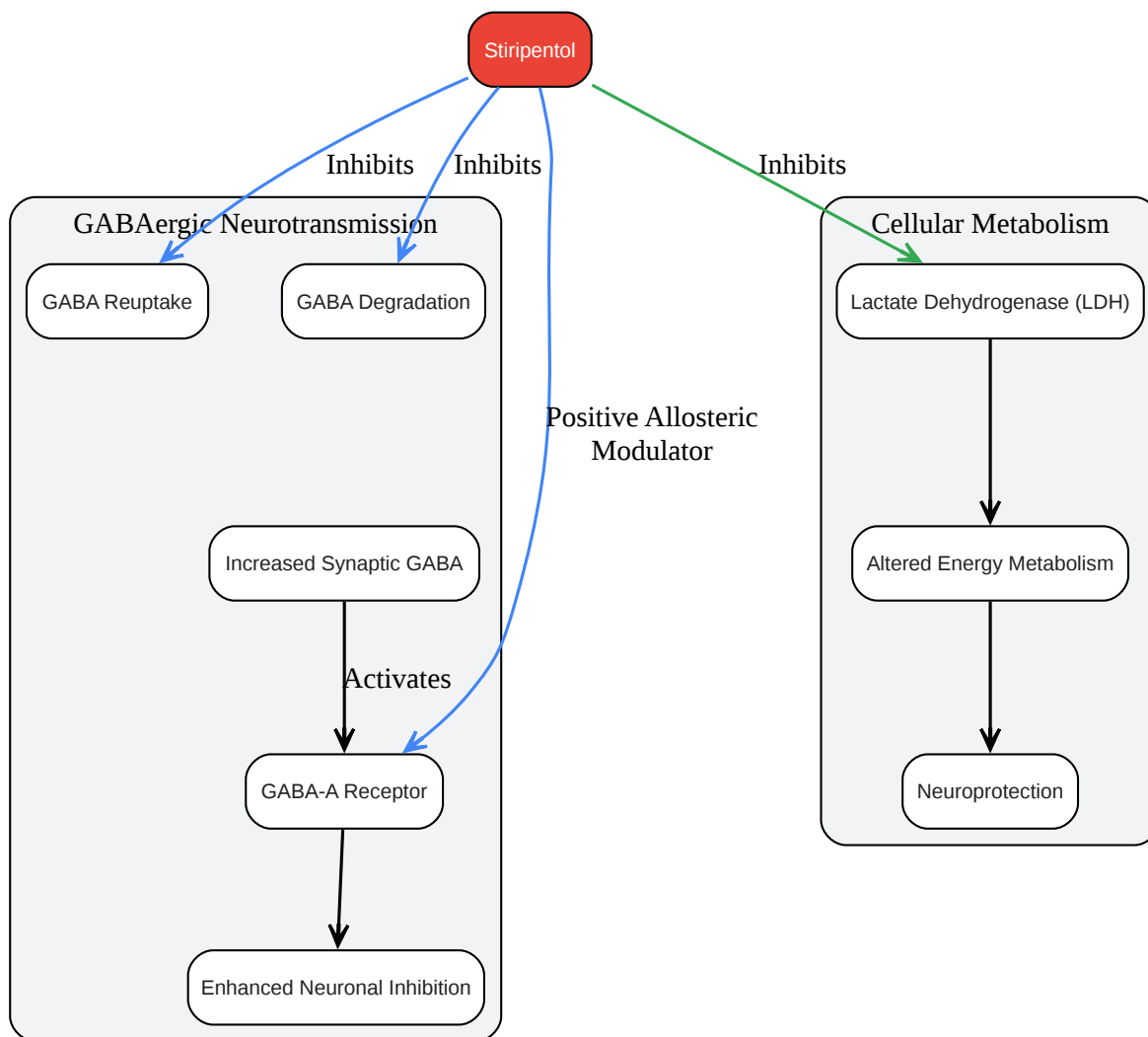
The general mechanism for the **pinacol** rearrangement is as follows:

- **Protonation of a hydroxyl group:** The reaction is initiated by the protonation of one of the hydroxyl groups of **pinacol** (2,3-dimethyl-2,3-butanediol) by an acid catalyst, typically sulfuric

acid.[4]

- Loss of water to form a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.[4]
- 1,2-Methyl shift: A methyl group from the adjacent carbon migrates to the positively charged carbon. This rearrangement is the key step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.[5]
- Deprotonation: The final step involves the deprotonation of the oxonium ion to yield **pinacolone**. [4]





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